molecular formula C17H16ClNO4S B4034116 Methyl 4-(4-chlorophenyl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate

Methyl 4-(4-chlorophenyl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B4034116
M. Wt: 365.8 g/mol
InChI Key: GOROMBWJFRUHNU-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chlorophenyl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring is synthesized through cyclization reactions.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group is introduced via electrophilic aromatic substitution.

    Attachment of the Tetrahydrofuran-2-ylcarbonyl Group: This step involves the formation of an amide bond between the thiophene ring and the tetrahydrofuran-2-ylcarbonyl group.

    Esterification: Finally, the carboxylate group is esterified to form the methyl ester.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenyl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further research and experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-bromophenyl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate
  • Methyl 4-(4-fluorophenyl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate

Uniqueness

Methyl 4-(4-chlorophenyl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the thiophene ring and the tetrahydrofuran-2-ylcarbonyl group also contributes to its distinct properties.

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)-2-(oxolane-2-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c1-22-17(21)14-12(10-4-6-11(18)7-5-10)9-24-16(14)19-15(20)13-3-2-8-23-13/h4-7,9,13H,2-3,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOROMBWJFRUHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(4-chlorophenyl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate
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Methyl 4-(4-chlorophenyl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate
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Methyl 4-(4-chlorophenyl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate
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Methyl 4-(4-chlorophenyl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate
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Methyl 4-(4-chlorophenyl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate
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Methyl 4-(4-chlorophenyl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate

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